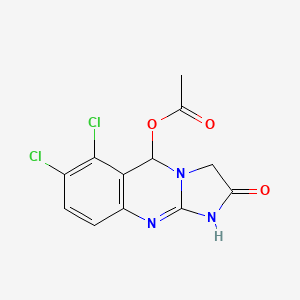

5-Acetoxy Anagrelide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCRALKUPKUNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675504 | |

| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-71-4 | |

| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetoxy Anagrelide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anagrelide and its N-5 Acetyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagrelide, known chemically as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a crucial therapeutic agent for managing thrombocythemia in patients with myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby reducing platelet production.[2] This guide provides an in-depth exploration of a prominent synthesis pathway for anagrelide, elucidating the underlying reaction mechanisms and providing detailed experimental protocols. Furthermore, this document addresses the synthesis of a key derivative, 5-acetyl-anagrelide. It is important to note that the term "5-Acetoxy Anagrelide" is chemically imprecise; the 5-position of the anagrelide scaffold is a nitrogen atom, and its acetylation results in an N-acetyl group rather than an O-acetyl (acetoxy) group. This guide will, therefore, refer to the target derivative as 5-acetyl-anagrelide.

Part 1: The Synthetic Pathway to Anagrelide

The synthesis of anagrelide is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability.[3] The pathway detailed below is a well-established route, commencing from 2,3-dichloro-6-nitrobenzyl chloride.

Overall Synthesis Scheme

Caption: A summary of the synthetic route to Anagrelide.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

-

Reaction: 2,3-dichloro-6-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with glycine ethyl ester.

-

Mechanism: This is a classic SN2 reaction. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,3-dichloro-6-nitrobenzyl chloride and displacing the chloride leaving group. The presence of a base is often required to neutralize the HCl generated during the reaction.

-

Causality: The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the chlorine atoms on the aromatic ring.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction: The nitro group of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is reduced to a primary amine, yielding ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.

-

Mechanism: A common method for this transformation is the use of stannous chloride (SnCl2) in the presence of a strong acid like concentrated HCl.[1] In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV) while the nitro group is reduced. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.

-

Causality: This reduction is a critical step as the resulting aniline derivative is essential for the subsequent cyclization to form the quinazoline ring.

Step 3: Formation of the Iminoquinazoline Intermediate

-

Reaction: Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate is treated with cyanogen bromide (BrCN) to form the cyclic intermediate, ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.

-

Mechanism: The reaction is initiated by the nucleophilic attack of the primary aromatic amine onto the electrophilic carbon of cyanogen bromide, leading to the formation of a cyanamide intermediate.[4][5] This is followed by an intramolecular cyclization where the secondary amine attacks the cyanamide carbon, forming the six-membered quinazoline ring.

-

Causality: Cyanogen bromide provides the necessary one-carbon unit to form the imino group at the 2-position of the quinazoline ring.

Caption: Mechanism of Iminoquinazoline ring formation.

Step 4: Final Cyclization to Anagrelide

-

Reaction: The iminoquinazoline intermediate undergoes a final intramolecular cyclization in the presence of a base to yield anagrelide.

-

Mechanism: A base, such as triethylamine, deprotonates the imino group, which then acts as a nucleophile and attacks the carbonyl carbon of the ethyl ester.[3] This intramolecular transamidation results in the formation of the five-membered imidazo ring, with the elimination of ethanol.

-

Causality: The use of a base is crucial to facilitate the nucleophilic attack required for the final ring closure. The reaction is typically carried out in a suitable solvent, and the choice of base and solvent can influence the reaction rate and yield.[3]

Part 2: Proposed Synthesis of 5-Acetyl-Anagrelide

Proposed Reaction Scheme

Caption: Proposed N-acetylation of Anagrelide.

Reaction Mechanism and Protocol

-

Reaction: N-acetylation of the secondary amine at the 5-position of the anagrelide core using an acetylating agent.

-

Mechanism: The reaction would proceed via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom at the 5-position of anagrelide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group (acetate) yields the N-acetylated product. A non-nucleophilic base such as pyridine is typically used to catalyze the reaction and neutralize the acidic byproduct.

-

Proposed Experimental Protocol:

-

Dissolve anagrelide in a suitable aprotic solvent (e.g., dichloromethane or pyridine).

-

Add an excess of acetic anhydride to the solution.

-

If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 5-acetyl-anagrelide.

-

Data Presentation

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2,3-dichloro-6-nitrobenzyl chloride | Glycine ethyl ester, Base (e.g., K2CO3) | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | >80 |

| 2 | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | SnCl2·2H2O, conc. HCl | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | >70 |

| 3 | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Cyanogen bromide (BrCN) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | >75 |

| 4 | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Base (e.g., Triethylamine) | Anagrelide | >90 |

| 5 (Proposed) | Anagrelide | Acetic anhydride, Pyridine | 5-Acetyl-Anagrelide | (Hypothetical) >85 |

Experimental Protocols

Protocol for the Synthesis of Anagrelide (Adapted from Patent Literature[3])

-

Preparation of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate:

-

To a solution of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate in a suitable solvent like ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitate.

-

Suspend the solid in water and adjust the pH to basic (pH 8-9) with a suitable base (e.g., potassium carbonate solution).

-

Extract the product into an organic solvent (e.g., toluene), dry the organic layer, and concentrate to obtain the amine intermediate.

-

-

Preparation of Anagrelide:

-

Dissolve the ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate in an aprotic solvent such as toluene.

-

Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the formation of the iminoquinazoline intermediate is complete.

-

Cool the reaction mixture and filter the solid intermediate.

-

Suspend the intermediate in a suitable solvent (e.g., isopropanol) and add a base like triethylamine.

-

Reflux the mixture for a few hours.

-

Cool the reaction mixture, filter the solid product, wash with a cold solvent, and dry under vacuum to obtain pure anagrelide.

-

References

-

Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. AdisInsight. [Link][6]

-

Anagrelide Hydrochloride Package Insert. U.S. Food and Drug Administration. [Link][4]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. [Link][7]

-

Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link][8]

-

Process for the preparation of anagrelide and analogues. Google Patents. [3]

-

Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. National Center for Biotechnology Information. [Link][9]

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link][10]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link][11]

-

What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. [Link][2]

-

Imidazo(2,1-b)quinazolin-5(1h)-one, 1-(2-naphthyl)-3-(p-nitrophenyl). PubChem. [Link][12]

-

Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Zaporizhzhia State Medical and Pharmaceutical University. [Link][13]

-

Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. Semantic Scholar. [Link][14]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link][15]

Sources

- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 3. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Anagrelide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - Imidazo(2,1-b)quinazolin-5(1h)-one, 1-(2-naphthyl)-3-(p-nitrophenyl)- (C26H16N4O3) [pubchemlite.lcsb.uni.lu]

- 13. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Structural Characterization of 5-Acetoxy Anagrelide Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

Anagrelide is a potent, orally active agent used for the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets, which is often associated with myeloproliferative neoplasms.[1][2] Its mechanism of action involves inhibiting the maturation of platelets from megakaryocytes.[1] The manufacturing and stability of any active pharmaceutical ingredient (API) like Anagrelide require rigorous control over potential impurities. One such process-related impurity and potential degradant is 5-Acetoxy Anagrelide (6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate).[3][4]

The precise identification and characterization of such impurities are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth framework for the structural elucidation of this compound, leveraging the power of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For drug development professionals and researchers, this guide explains the causality behind experimental choices and provides robust, self-validating protocols for definitive characterization.

Molecular Structure and Physicochemical Properties

This compound is a derivative of Anagrelide where an acetoxy group is substituted at the 5-position of the imidazoquinazoline core. This modification significantly alters the electronic environment and mass of the parent molecule, forming the basis for its characterization.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate | [4] |

| CAS Number | 1076198-71-4 | [3] |

| Molecular Formula | C₁₂H₉Cl₂N₃O₃ | [3][4] |

| Molecular Weight | 314.12 g/mol | [3][4] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in DMSO, Methanol | [3] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental, while 2D experiments like COSY, HSQC, and HMBC are used to assemble the complete structural puzzle.

Theoretical Framework & Predicted Spectra

The introduction of the acetoxy group at the C-5 position induces predictable changes in the NMR spectrum compared to the parent Anagrelide molecule. The primary influence is the strong deshielding (downfield shift) of the proton attached to C-5 due to the electronegativity of the adjacent oxygen atom.

-

¹H NMR Spectroscopy: The most diagnostic signal for this compound is the proton at the C-5 position (H-5). In Anagrelide, the CH₂ group at C-5 would appear as a singlet. In the 5-acetoxy derivative, this position becomes a chiral center, and the proton H-5 is expected to appear as a singlet significantly shifted downfield, likely in the range of 6.0-7.0 ppm. Another key indicator is the appearance of a sharp singlet around 2.1-2.3 ppm, corresponding to the three equivalent protons of the acetoxy methyl group. The protons on the fused aromatic ring and the methylene protons at C-3 will exhibit shifts comparable to, but distinct from, Anagrelide.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the ¹H data. The C-5 carbon will be shifted downfield into the 70-80 ppm range due to the attached oxygen. The carbonyl and methyl carbons of the acetoxy group will give rise to two distinct signals, expected around 170 ppm and 21 ppm, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| H-8, H-9 | ~7.5-7.8, s | ~125-130 | Aromatic protons on the dichloro-substituted ring. |

| H-5 | ~6.5-7.0, s | ~70-80 | Methine proton, strongly deshielded by the adjacent acetoxy group. |

| H-3 | ~4.2-4.5, s | ~45-50 | Methylene protons adjacent to a carbonyl and a nitrogen atom. |

| Acetoxy-CH₃ | ~2.1-2.3, s | ~21 | Methyl protons of the acetoxy group. |

| C-2 | - | ~155-160 | Carbonyl carbon in the five-membered ring. |

| Acetoxy-C=O | - | ~170 | Carbonyl carbon of the acetoxy group. |

| Aromatic Carbons | - | ~115-145 | Carbons of the quinazoline ring system. |

Note: These are estimated values. Actual experimental values may vary. Prediction is based on standard chemical shift principles and comparison with related structures.[5][6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's solubility profile.[3]

-

Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer for data acquisition.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

To confirm assignments, perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the acetoxy group to the C-5 position.

-

-

Caption: A streamlined workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometric (MS) Characterization

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, and its fragmentation pattern serves as a molecular fingerprint. For this compound, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the definitive approach.

Theoretical Framework & Predicted Spectra

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion.

-

High-Resolution Mass Spectrometry (HRMS): The primary goal of HRMS is to confirm the molecular formula. The calculated exact mass of the [M+H]⁺ ion for C₁₂H₉Cl₂N₃O₃, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), provides an unambiguous confirmation of its elemental composition. The expected isotopic pattern for a molecule containing two chlorine atoms (an A+2 peak with ~65% the intensity of the A peak) is a critical diagnostic feature.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion ([M+H]⁺) provides structural information. The bond between the C-5 carbon and the acetoxy group's oxygen is a likely site for cleavage. Key predicted fragmentations include:

-

Loss of acetic acid (CH₃COOH, 60.02 Da): A common fragmentation pathway for acetate esters, leading to a major fragment ion.

-

Loss of the acetoxy radical (•OCOCH₃, 59.01 Da): Another potential cleavage pathway.

-

Further fragmentation of the imidazoquinazoline ring system, which would show similarities to the fragmentation of the parent Anagrelide drug.[7]

-

Table 3: Predicted High-Resolution m/z Values for this compound and Its Fragments

| Ion Description | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (³⁵Cl₂) (Parent Ion) | [C₁₂H₁₀Cl₂N₃O₃]⁺ | 314.0094 |

| [M+H]⁺ (³⁵Cl³⁷Cl) | [C₁₂H₁₀Cl₂N₃O₃]⁺ | 316.0064 |

| [M+H - CH₃COOH]⁺ | [C₁₀H₈Cl₂N₃O]⁺ | 256.0039 |

| [M+H - •OCOCH₃]⁺ | [C₁₀H₉Cl₂N₃O]⁺ | 255.0195 |

Note: Calculations are for the most abundant isotopes. Fragmentation is predicted based on established chemical principles.[8][9]

Predicted Fragmentation Pathway

The fragmentation pathway provides a logical map of how the molecule breaks apart, which is essential for confirming its structure.

Caption: Predicted primary fragmentation of this compound.

Experimental Protocol: LC-MS/MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

-

-

Liquid Chromatography (LC) Setup:

-

Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for chromatographic separation.

-

Employ a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in protonation for positive mode ESI.

-

A typical gradient might run from 5% B to 95% B over several minutes to ensure good separation from other impurities.

-

-

Mass Spectrometry (MS) Setup:

-

Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Operate the ESI source in positive ionization mode.

-

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated parent molecule and observe its isotopic pattern.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 314.0) as the precursor. Apply collision-induced dissociation (CID) energy to generate fragment ions and record the resulting spectrum.

-

Conclusion

The definitive characterization of this compound is achieved through a synergistic application of NMR and Mass Spectrometry. NMR spectroscopy provides the complete atomic connectivity and confirms the precise location of the acetoxy group at the C-5 position. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement, while MS/MS fragmentation patterns corroborate the molecular structure. The combined data from these orthogonal techniques provides an unequivocal structural proof, meeting the rigorous standards required for impurity identification in the pharmaceutical industry. The protocols and predicted data within this guide serve as a robust framework for any researcher or scientist tasked with this analytical challenge.

References

- ACD/Labs. (n.d.). NMR Prediction.

- ACD/Labs. (n.d.). MS Fragmenter.

-

Allmpus. (n.d.). ANAGRELIDE 5-ACETOXY IMPURITY. Retrieved from Allmpus Website.[3]

- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.

-

Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from Veeprho Website.[4]

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- Allen, F., Wilson, P. F., & Grant, D. F. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(11), 733.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from Chemaxon Docs.[6]

- EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools.

- Guidechem. (n.d.). ANAGRELIDA DE 5-ACETOXI 1076198-71-4 wiki.

-

Wikipedia. (2024). Anagrelide. Retrieved from Wikipedia.[1]

- ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?.

- Fiehn Lab. (n.d.). MS/MS fragmentation.

- MassBank. (2024). Anagrelide; LC-ESI-QTOF; MS2; 20 V.

-

PubChem. (n.d.). Anagrelide. Retrieved from PubChem, National Center for Biotechnology Information.[2]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[9]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from Wikipedia.[10]

- electronic medicines compendium (emc). (2023). Anagrelide 0.5 mg Hard Capsules - Summary of Product Characteristics (SmPC).

- Cancer Care Ontario. (2024). anagrelide.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Health Canada. (2023, October 3). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-ANAGRELIDE.

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. veeprho.com [veeprho.com]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. massbank.eu [massbank.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Pharmacology and Mechanism of Action of Anagrelide and the Significance of 5-Acetoxy Anagrelide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide is a potent, orally active agent primarily indicated for the treatment of thrombocythemia, a condition characterized by an elevated platelet count, particularly in patients with myeloproliferative neoplasms.[1][2][3] Its primary therapeutic effect is the reduction of platelet production, which it achieves through a unique mechanism of action centered on the inhibition of megakaryocyte maturation.[4][5][6] This guide provides a comprehensive overview of the pharmacology and mechanism of action of Anagrelide, with a particular focus on its interaction with phosphodiesterase III (PDE3) and its impact on megakaryocytopoiesis. Furthermore, this document addresses the identity and potential relevance of 5-Acetoxy Anagrelide, a known impurity. Through a synthesis of established research, this guide aims to provide a detailed technical resource for professionals in the fields of hematology, oncology, and drug development.

Introduction to Anagrelide

Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a quinazoline derivative that effectively lowers platelet counts.[3] Unlike many cytoreductive agents, Anagrelide exhibits a high degree of specificity for the megakaryocytic lineage, with minimal effects on red and white blood cell counts at therapeutic doses.[7][8] This selectivity makes it a valuable therapeutic option, particularly for younger patients where the long-term risks of other treatments are a concern.[8]

The clinical utility of Anagrelide is rooted in its ability to interfere with the final stages of platelet formation.[4][5] This is achieved without directly affecting platelet survival time in the circulation.[4][5] The primary active moiety is Anagrelide itself, along with its principal active metabolite, 3-hydroxy anagrelide.[1][9]

Pharmacokinetics and Metabolism

Following oral administration, Anagrelide is rapidly absorbed, reaching peak plasma concentrations within approximately one hour.[2] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[7][9] This metabolic process yields two main metabolites:

-

3-hydroxy anagrelide (BCH24426): This is the primary active metabolite, demonstrating pharmacological activity comparable to the parent drug in its platelet-lowering effects.[1][10] Notably, 3-hydroxy anagrelide is a significantly more potent inhibitor of PDE3 than Anagrelide itself.[1][11]

-

5,6-dichloro-3,4-dihydroquinazol-2-ylamine (RL603): This is an inactive metabolite.[9][12]

Less than 1% of the administered Anagrelide dose is excreted unchanged in the urine, highlighting the extensive nature of its metabolism.[10][13] The plasma half-life of Anagrelide is approximately 1.3 hours, while its active metabolite, 3-hydroxy anagrelide, has a longer half-life of about 3 hours.[13]

The Central Mechanism of Action: Inhibition of Megakaryocyte Maturation

The hallmark of Anagrelide's therapeutic effect is its ability to inhibit the maturation of megakaryocytes, the precursor cells of platelets.[4][5][14] This interference occurs at the post-mitotic phase of megakaryocyte development, leading to a decrease in the size and ploidy of these cells.[6][11] The precise molecular mechanism underlying this effect is multifaceted and is believed to involve the disruption of key signaling pathways governing megakaryocytopoiesis.

The Role of Phosphodiesterase III (PDE3) Inhibition

Anagrelide and its active metabolite, 3-hydroxy anagrelide, are potent inhibitors of phosphodiesterase type III (PDE3).[15][16][17] PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[18] By inhibiting PDE3, Anagrelide leads to an increase in intracellular cAMP levels. While PDE3 inhibition is also associated with anti-platelet aggregation effects at higher concentrations, its primary role in the context of Anagrelide's platelet-lowering action is thought to be the modulation of signaling pathways within megakaryocytes.[11] However, the direct link between PDE3 inhibition and the inhibition of megakaryocyte maturation is not fully elucidated.[19]

Interference with Thrombopoietin (TPO) Signaling

Thrombopoietin (TPO) is the primary cytokine regulator of megakaryocyte development and platelet production.[20][21] TPO binds to its receptor, c-Mpl, on the surface of hematopoietic stem cells and megakaryocyte progenitors, initiating a cascade of intracellular signaling events that promote proliferation, differentiation, and maturation.[20][22] Key signaling pathways activated by TPO include the JAK/STAT and MAPK pathways.[21][23][24]

Anagrelide's mechanism of action is thought to involve the disruption of these TPO-mediated signaling pathways. By altering the intracellular signaling environment, likely through the modulation of cAMP levels, Anagrelide interferes with the normal developmental program of megakaryocytes, leading to an arrest in their maturation.[14]

The following diagram illustrates the proposed points of intervention of Anagrelide in the TPO signaling cascade.

Figure 1: Proposed mechanism of Anagrelide's interference with TPO signaling in megakaryocytes.

This compound: An Impurity of Interest

This compound, with the chemical name 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is recognized as an impurity related to Anagrelide.[25] Its chemical structure suggests it is a derivative of Anagrelide where an acetoxy group is attached at the 5-position.

Known Information and Potential Significance

Currently, there is a paucity of publicly available data on the specific pharmacology and mechanism of action of this compound. It is not characterized as a major metabolite of Anagrelide in the existing literature. The primary context in which this compound is mentioned is as a process-related impurity or a degradation product that may be present in the final drug substance.[25]

The presence of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. The significance of this compound would therefore be primarily in the context of:

-

Pharmaceutical Quality: Ensuring its levels are controlled within acceptable limits to guarantee the safety and efficacy of the Anagrelide drug product.

-

Toxicological Profile: Assessing its potential toxicity, even at low levels.

-

Pharmacological Activity: While not documented, it is theoretically possible that this impurity could possess some level of pharmacological activity, either similar to or different from Anagrelide. However, without experimental data, this remains speculative.

Further research would be required to fully characterize the pharmacological profile of this compound.

Experimental Protocols for Studying Anagrelide and its Derivatives

The investigation of Anagrelide's mechanism of action and the characterization of related compounds like this compound rely on a variety of in vitro and in vivo experimental models.

In Vitro Megakaryocyte Culture and Differentiation Assays

These assays are fundamental for directly assessing the impact of compounds on megakaryocyte development.

Objective: To evaluate the effect of a test compound on the differentiation and maturation of megakaryocytes from hematopoietic stem and progenitor cells.

Step-by-Step Methodology:

-

Cell Source: Isolate CD34+ hematopoietic stem cells from human cord blood, bone marrow, or mobilized peripheral blood.[26][27] Alternatively, murine fetal liver-derived hematopoietic stem cells can be used.[28] Induced pluripotent stem cells (iPSCs) also represent a renewable source for generating megakaryocytes.[29][30]

-

Culture Initiation: Culture the isolated cells in a suitable medium (e.g., IMDM) supplemented with a cytokine cocktail to promote hematopoietic differentiation. This typically includes thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).[26]

-

Compound Treatment: Introduce the test compound (e.g., Anagrelide, this compound) at various concentrations to the culture medium at a specific time point during the differentiation process.

-

Maturation Assessment: After a defined culture period (typically 10-14 days), assess megakaryocyte maturation using the following parameters:

-

Flow Cytometry: Analyze the expression of megakaryocyte-specific surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).

-

Ploidy Analysis: Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry to determine the DNA content, which reflects the ploidy level of the megakaryocytes.

-

Morphological Analysis: Perform cytospins and stain with May-Grünwald-Giemsa to visually inspect the morphology and size of the megakaryocytes.

-

-

Data Analysis: Quantify the percentage of mature megakaryocytes and the distribution of ploidy levels in treated versus untreated cultures.

Figure 2: Workflow for in vitro megakaryocyte differentiation and maturation assay.

Phosphodiesterase (PDE) Activity Assays

These assays are crucial for determining the inhibitory potential of a compound against specific PDE isoforms.

Objective: To quantify the inhibitory activity of a test compound on PDE3.

Step-by-Step Methodology (Fluorescence Polarization-based):

-

Reagents: Utilize a commercial PDE3 assay kit which typically includes recombinant human PDE3A or PDE3B enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically recognizes the linearized monophosphate product.[31][32][33]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Anagrelide, 3-hydroxy anagrelide, this compound).

-

Enzyme Reaction: In a microplate, incubate the PDE3 enzyme with the test compound at various concentrations for a short pre-incubation period.

-

Initiate Reaction: Add the FAM-cAMP substrate to initiate the enzymatic reaction. The PDE3 will hydrolyze the cyclic bond, producing FAM-AMP.

-

Detection: Stop the reaction and add the binding agent. This agent will bind to the FAM-AMP, resulting in a large complex with slow molecular rotation and a high fluorescence polarization signal. Unreacted FAM-cAMP, being small, will have a low polarization signal.

-

Data Analysis: Measure the fluorescence polarization using a suitable plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[34][35]

Conclusion

Anagrelide remains a cornerstone in the management of thrombocythemia due to its targeted mechanism of action on megakaryocyte maturation. Its pharmacology is intrinsically linked to its role as a PDE3 inhibitor and its subsequent interference with critical signaling pathways, most notably the TPO signaling cascade. The primary active entities are Anagrelide and its metabolite, 3-hydroxy anagrelide. In contrast, this compound is identified as an impurity, and its significance currently lies within the realm of pharmaceutical quality control rather than as a pharmacologically active agent. A thorough understanding of the molecular mechanisms of Anagrelide, facilitated by robust experimental protocols, is essential for its optimal clinical use and for the development of future therapies for myeloproliferative neoplasms.

References

-

The effects of anagrelide on human megakaryocytopoiesis. British Journal of Haematology. [4]

-

Thrombopoietin Signal Transduction in Purified Murine Megakaryocytes. Blood. [20]

-

Anagrelide | PDEIII Inhibitor. MedchemExpress.com. [15]

-

The effects of anagrelide on human megakaryocytopoiesis. Ovid. [5]

-

Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. PubMed. [6]

-

PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. NIH. [19]

-

Thrombopoietin-Induced Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Normal Megakaryocytes: Role in Endomitosis. Blood. [23]

-

Anagrelide-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies. PubMed. [14]

-

Thrombopoietin signal transduction in purified murine megakaryocytes. PubMed. [21]

-

The effects of Anagrelide on human megakaryocytopoiesis. ResearchGate.

-

Anagrelide HCl (BL4162A) | PDE3 Inhibitor. Ambeed.com. [16]

-

Anagrelide as a Phosphodiesterase III (PDE3) Inhibitor: A Technical Guide. Benchchem. [17]

-

Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. [1]

-

Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. NIH. [9]

-

Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. NIH. [18]

-

anagrelide. Cancer Care Ontario. [7]

-

Clinical Profile: Anagrelide Hydrochloride 1mg Capsules. GlobalRx. [2]

-

Anagrelide Monograph for Professionals. Drugs.com. [13]

-

The Role of Labeled Anagrelide in Drug Metabolism Studies: A Technical Guide. Benchchem. [10]

-

A network map of thrombopoietin signaling. PMC - NIH. [22]

-

Schematic model of the TPO-induced signaling pathway in... ResearchGate. [24]

-

In vitro derivation of megakaryocytes and platelets from induced pluripotent stem cells: developmental foundations and translational perspectives. Frontiers. [29]

-

PDE3A Assay Kit. BPS Bioscience. [31]

-

In vitro generation of megakaryocytes from engineered mouse embryonic stem cells. PMC - NIH. [30]

-

On the Quest for In Vitro Platelet Production by Re-Tailoring the Concepts of Megakaryocyte Differentiation. MDPI. [26]

-

PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization. Creative Biolabs. [32]

-

PDE3A Human Phosphodiesterase Enzymatic LeadHunter Assay - TW. Eurofins Discovery. [34]

-

In vitro Culture of Murine Megakaryocytes from Fetal Liver-derived Hematopoietic Stem Cells. PMC - NIH. [28]

-

PDE3B Assay Kit. BPS Bioscience. [33]

-

(PDF) In vitro Generation of Megakaryocytes and Platelets. ResearchGate. [27]

-

Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit, 384-well format. Mediomics. [35]

-

AGRYLIN (anagrelide hydrochloride) Dosage Form: 0.5 mg c. accessdata.fda.gov.

-

3-Hydroxy Anagrelide | CAS 733043-41-9. Santa Cruz Biotechnology.

-

Anagrelide. Wikipedia. [3]

-

Agrylin Mechanism of Action. MIMS Hong Kong. [11]

-

Anagrelide: A review of its use in the management of essential thrombocythaemia. ResearchGate.

-

Anagrelide アナグレリド. New Drug Approvals.

-

Anagrelide. LiverTox - NCBI Bookshelf.

-

Clinical Profile of Anagrelide Hydrochloride 0.5mg Capsule. GlobalRx.

-

Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. [25]

-

SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. ResearchGate.

-

Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [12]

-

US8530651B2 - Process for the preparation of anagrelide and analogues. Google Patents.

-

What is the mechanism of Anagrelide Hydrochloride?. Patsnap Synapse.

-

Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia. PubMed. [8]

Sources

- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Anagrelide - Wikipedia [en.wikipedia.org]

- 4. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancercareontario.ca [cancercareontario.ca]

- 8. Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mims.com [mims.com]

- 12. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. drugs.com [drugs.com]

- 14. Anagrelide-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Anagrelide HCl (BL4162A) | PDE3 Inhibitor | AmBeed.com [ambeed.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Thrombopoietin signal transduction in purified murine megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. researchgate.net [researchgate.net]

- 25. veeprho.com [veeprho.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. In vitro Culture of Murine Megakaryocytes from Fetal Liver-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | In vitro derivation of megakaryocytes and platelets from induced pluripotent stem cells: developmental foundations and translational perspectives [frontiersin.org]

- 30. In vitro generation of megakaryocytes from engineered mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 35. mediomics.com [mediomics.com]

An In-Depth Technical Guide on the Metabolic Activation of Anagrelide and Its Dominant Role in Therapeutic Efficacy

This guide provides a detailed examination of the metabolic journey of Anagrelide, a critical platelet-reducing agent. We will move beyond a surface-level description to explore the causal links between its biotransformation and its ultimate therapeutic effect. For researchers and drug development professionals, understanding this pathway is not merely academic; it is fundamental to optimizing clinical outcomes and developing next-generation therapies for myeloproliferative neoplasms. While the query referenced 5-Acetoxy Anagrelide, the core of Anagrelide's efficacy is scientifically established to be linked to its conversion into a different, potent active metabolite. This guide will clarify that established pathway.

Introduction: Anagrelide's Role in Thrombocythemia

Anagrelide is an oral imidazoquinazoline derivative indicated for the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets, secondary to myeloproliferative neoplasms.[1][2][3] The primary therapeutic goal of Anagrelide is to reduce the elevated platelet count, thereby mitigating the risk of thrombosis and associated thrombo-hemorrhagic events.[1][3] Initially developed for its anti-platelet aggregation properties, its profound thrombocytopenic effects were later discovered, shifting its clinical application.[4][5]

The Metabolic Engine: Biotransformation is Key to Efficacy

Anagrelide's clinical activity is not primarily driven by the parent drug itself but by its metabolic products. The drug undergoes extensive first-pass metabolism, predominantly in the liver, with less than 1% of the administered dose being excreted unchanged in the urine.[1][6] This biotransformation is not a simple detoxification process but a crucial activation step that generates the primary effector molecule.

The central enzyme governing this process is Cytochrome P450 1A2 (CYP1A2) .[1][6][7] Genetic polymorphisms or drug-drug interactions affecting CYP1A2 can significantly alter Anagrelide's pharmacokinetic profile. For instance, co-administration with CYP1A2 inhibitors like fluvoxamine can increase Anagrelide exposure, while inducers like omeprazole can decrease it, necessitating careful dose monitoring.[6]

The metabolic cascade produces two principal metabolites:

-

3-hydroxy anagrelide (BCH24426): This is the major, pharmacologically active metabolite . It is formed through hydroxylation of the parent drug by CYP1A2.[1][6][8]

-

RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is an inactive metabolite formed after the subsequent metabolism of 3-hydroxy anagrelide.[4][6][8]

Critically, the exposure to the active metabolite, 3-hydroxy anagrelide, as measured by plasma Area Under the Curve (AUC), is approximately two-fold higher than that of the parent Anagrelide molecule.[6][8][9] This underscores the fact that the metabolite, not the prodrug, is the dominant chemical entity interacting with the biological system.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential conversion of Anagrelide, highlighting the pivotal role of CYP1A2.

Caption: Metabolic activation of Anagrelide via CYP1A2.

Unpacking the Mechanism of Action: A Tale of Two Effects

The platelet-lowering effect of Anagrelide and its active metabolite is precise and targeted. The mechanism is independent of the drug's better-known activity as a phosphodiesterase 3 (PDE3) inhibitor.

The Primary Therapeutic Effect: Inhibition of Megakaryocytopoiesis

The reduction in platelet count is achieved by disrupting the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[10][11] The precise mechanism is not fully elucidated but is known to involve several key actions:

-

Suppression of Transcription Factors: Anagrelide and its active metabolite suppress the expression of critical transcription factors, including GATA-1 and FOG-1, which are essential for megakaryocyte development (megakaryocytopoiesis).[6][8]

-

Disruption of Post-Mitotic Development: The drug acts on the late, post-mitotic phase of megakaryocyte maturation.[6][9][12] This leads to a reduction in the size and ploidy (DNA content) of mature megakaryocytes.[6][12][13]

-

Impaired Proplatelet Formation: Recent studies show that Anagrelide also inhibits the final step of platelet production—the formation of proplatelet extensions from which platelets are shed.[14]

This targeted action on megakaryocyte maturation explains Anagrelide's relative selectivity, as it does not significantly alter white or red blood cell counts at therapeutic doses.[6][9]

Visualizing the Mechanism of Platelet Reduction

Caption: Anagrelide's inhibition of megakaryocyte maturation.

The Secondary Effect: PDE3 Inhibition

Both Anagrelide and 3-hydroxy anagrelide are inhibitors of cyclic AMP phosphodiesterase 3 (PDE3).[6][8] However, this activity is not responsible for the platelet-lowering effect.[6][8] PDE3 inhibition is associated with anti-platelet aggregation and cardiovascular effects, such as vasodilation and increased heart rate.[8][9]

A crucial distinction lies in their potency. The active metabolite, 3-hydroxy anagrelide, is approximately 40 times more potent as a PDE3 inhibitor than the parent drug.[6][8] This significant difference is a key consideration in understanding the drug's side effect profile, which includes headaches, palpitations, and tachycardia.

Quantitative Data Summary: A Comparative Analysis

To fully appreciate the relationship between Anagrelide and its active metabolite, a quantitative comparison is essential.

Table 1: Pharmacokinetic Parameters of Anagrelide and its Active Metabolite

| Parameter | Anagrelide | 3-hydroxy anagrelide |

| Time to Peak (Tmax) | ~1 hour | ~1 hour |

| Plasma Half-life (t½) | ~1.5 hours | ~2.5 hours |

| Relative Exposure (AUC) | 1x | ~2x |

(Data compiled from multiple sources under fasting conditions).[6][8]

Table 2: Comparative Potency for Platelet Reduction & PDE3 Inhibition

| Compound | Platelet Lowering Efficacy | PDE3 Inhibition (IC50) |

| Anagrelide | Potent | 36 nM |

| 3-hydroxy anagrelide | Similar Potency to Anagrelide | 0.9 nM (~40x more potent) |

(Data compiled from multiple sources).[6][8][15]

These tables clearly demonstrate that while both molecules contribute to the platelet-lowering effect, the active metabolite has a much stronger influence on the PDE3 pathway and persists longer and at higher concentrations in the plasma.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

To validate the metabolic pathway and identify the enzymes involved, an in vitro study using human liver microsomes (HLMs) is the gold standard. This protocol provides a self-validating system by incorporating specific inhibitors.

Objective: To confirm the conversion of Anagrelide to 3-hydroxy anagrelide and to identify the primary CYP450 isoform responsible.

Materials:

-

Anagrelide Hydrochloride

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)

-

Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS)

-

LC-MS/MS system for quantitative analysis

Methodology:

-

Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Incubation Setup: Aliquot the master mix into microcentrifuge tubes. Add Anagrelide to achieve a final concentration relevant to clinical plasma levels (e.g., 25 nM).

-

Reaction Phenotyping: For inhibitor conditions, pre-incubate the HLM master mix with a specific CYP450 inhibitor (e.g., Furafylline) for 10-15 minutes at 37°C before adding Anagrelide.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed Anagrelide solution to all tubes and incubate at 37°C in a shaking water bath.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the concentrations of remaining Anagrelide and the formed 3-hydroxy anagrelide using a validated LC-MS/MS method.

-

Data Interpretation:

-

Plot the concentration of 3-hydroxy anagrelide formed over time. A time-dependent increase confirms metabolic conversion.

-

Compare the rate of metabolite formation in the control (no inhibitor) versus the inhibitor conditions. A significant reduction in metabolite formation in the presence of the CYP1A2 inhibitor (Furafylline) confirms that CYP1A2 is the primary enzyme responsible for the biotransformation.[1]

-

Conclusion: A Metabolite-Driven Therapeutic

The efficacy of Anagrelide is inextricably linked to its metabolic conversion into its active form, 3-hydroxy anagrelide. The parent drug functions largely as a prodrug, initiating a process that yields a more abundant and equally potent platelet-lowering agent. This active metabolite is the primary driver of the therapeutic effect on megakaryocyte maturation. Concurrently, the metabolite's significantly higher potency as a PDE3 inhibitor is a key determinant of the drug's cardiovascular side-effect profile. For drug development professionals, this understanding emphasizes the importance of characterizing metabolic pathways early and comprehensively, as the metabolite, not the parent compound, may be the true therapeutic entity.

References

-

Drugs.com. (2023). Anagrelide: Package Insert / Prescribing Information / MOA. [Link]

-

MIMS Hong Kong. (n.d.). Agrylin Mechanism of Action. [Link]

-

RxList. (n.d.). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Wikipedia. (n.d.). Anagrelide. [Link]

-

Poli, G., et al. (2014). Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms. PubMed. [Link]

-

PubChem. (n.d.). Anagrelide. [Link]

-

Solberg, L. A. Jr, et al. (1997). The effects of anagrelide on human megakaryocytopoiesis. PubMed. [Link]

-

Thiele, J., et al. (2000). Effects of anagrelide on megakaryopoiesis and platelet production. PubMed. [Link]

-

Mazur, E. M., et al. (1992). Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans. PubMed. [Link]

-

Psaila, B., et al. (2009). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia. PubMed. [Link]

-

Wolleschak, D., et al. (2018). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. NIH. [Link]

-

Tomer, A. (2002). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. PubMed. [Link]

-

Erusalimsky, J. D., et al. (2002). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. NIH. [Link]

-

Gisslinger, H., et al. (2009). Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation. PubMed. [Link]

-

Al-Hadiya, Z. H. (2006). Molecular Modelling Analysis of the Metabolism of Anagrelide. Science Alert. [Link]

-

Lee, H., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. NIH. [Link]

-

Lee, H., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. MDPI. [Link]

-

Tefferi, A., et al. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. Mayo Clinic. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anagrelide - Wikipedia [en.wikipedia.org]

- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. drugs.com [drugs.com]

- 7. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Identification of 5-Acetoxy Anagrelide as a Process Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Anagrelide Development

Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative disorders.[1][2][3] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing platelet production.[1][2] The synthesis of Anagrelide is a multi-step process, and like any synthetic pharmaceutical product, it is susceptible to the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products, degradation products, or reagents used in the manufacturing process.[4][5]

The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[4] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][6] This guide focuses on a specific process impurity, 5-Acetoxy Anagrelide, providing a comprehensive overview of its potential formation, identification, and characterization.

Part 1: Understanding the Genesis of this compound

The formation of this compound is intrinsically linked to the synthetic pathway of Anagrelide. While multiple synthetic routes for Anagrelide exist, a common thread involves the cyclization of key intermediates.[7][8][9][10]

Plausible Synthetic Origins

One of the established synthetic routes for Anagrelide involves the reaction of ethyl N-(6-amino-2,3-dichlorobenzyl)glycine with cyanogen bromide to form an iminoquinazoline intermediate, which is then cyclized to yield Anagrelide.[9][10] The introduction of an acetoxy group at the 5-position could potentially occur under specific reaction conditions, possibly involving acetic acid or an acetylating agent as a reagent or solvent, or through the degradation of a related intermediate.

While the precise mechanism for the formation of this compound as a process impurity is not extensively detailed in publicly available literature, its identification suggests a potential side reaction or the presence of a specific precursor in the reaction mixture. The structure of this compound is 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate.[11]

The following diagram illustrates a generalized synthetic pathway for Anagrelide and a hypothetical point of formation for the 5-Acetoxy impurity.

Caption: Generalized Anagrelide synthesis and potential 5-Acetoxy impurity formation.

Part 2: Analytical Strategies for Identification and Characterization

A robust analytical framework is essential for the detection, identification, and quantification of process impurities. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

Reverse-phase HPLC (RP-HPLC) is the primary technique for separating Anagrelide from its related substances.[2][12][13] A well-developed stability-indicating HPLC method can effectively resolve Anagrelide from its process impurities and degradation products.[12][14]

Table 1: Exemplar HPLC Method Parameters for Anagrelide Impurity Profiling

| Parameter | Condition | Rationale |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds like Anagrelide and its impurities.[12][13] |

| Mobile Phase A | Phosphate buffer (e.g., 0.03 M KH2PO4, pH adjusted to 3.0-4.5) | Buffering the mobile phase ensures consistent retention times and peak shapes.[12][15] |

| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifiers to control the elution strength of the mobile phase.[12][15] |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Allows for the separation of compounds with a wide range of polarities, which is crucial for impurity profiling.[12] |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns.[12][15] |

| Column Temperature | 35-40°C | Maintaining a constant column temperature ensures reproducible retention times.[15] |

| Detection | UV at 251 nm or 254 nm | Anagrelide and its related compounds have significant UV absorbance at these wavelengths.[12][13][15] |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC.[12] |

Experimental Protocol: HPLC Method for Anagrelide and Impurities

-

Preparation of Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 0.03 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Preparation of Mobile Phase B: Prepare a mixture of acetonitrile and methanol in a suitable ratio (e.g., 50:50 v/v).

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-30 min: Return to initial conditions (90% A, 10% B)

-

30-35 min: Equilibration

-

-

Sample Preparation: Accurately weigh and dissolve the Anagrelide drug substance in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 10 µL of the sample solution into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Elucidation

LC-MS is a powerful tool for the structural identification of unknown impurities.[2] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of the impurity, which are crucial for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

For unambiguous structure confirmation, isolation of the impurity followed by NMR spectroscopy is often necessary. Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule. The identification of a 5-hydroxy-Anagrelide degradant has been confirmed through such detailed NMR studies.[16]

Part 3: Forced Degradation Studies and Impurity Profiling

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of the analytical method.[12][17] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][17]

Table 2: Typical Forced Degradation Conditions for Anagrelide

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 1M HCl, reflux for 48h | Anagrelide has shown stability under acidic conditions.[12][17] |

| Base Hydrolysis | 0.1M NaOH, reflux for 48h | Anagrelide has shown stability under basic conditions.[17] |

| Oxidation | 3% H₂O₂, 48h | Significant degradation is often observed under oxidative stress, potentially leading to the formation of various oxygenated impurities.[12][17] |

| Thermal Degradation | Dry heat at 80°C for 10 days | Minimal degradation is typically observed.[12] |

| Photolytic Degradation | Exposure to UV light | Some degradation may occur.[17] |

The identification of this compound as a process impurity underscores the importance of a thorough understanding of the manufacturing process and the implementation of robust analytical controls.

Caption: Workflow for the identification and characterization of process impurities.

Part 4: Regulatory Context and Control Strategies

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.[6][18] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 3: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline

The presence of this compound above the identification threshold necessitates its structural characterization. If it exceeds the qualification threshold, its safety must be evaluated.

Control Strategies:

-

Process Optimization: Understanding the root cause of this compound formation is key to its control. This may involve modifying reaction conditions, such as temperature, reaction time, or the choice of solvents and reagents, to minimize its formation.

-

Purification: Developing effective purification methods, such as recrystallization or chromatography, to remove or reduce the level of this compound in the final drug substance.

-

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the drug substance specification based on toxicological data and regulatory guidelines.

Conclusion

The identification and control of process impurities like this compound are paramount in ensuring the quality and safety of Anagrelide drug products. A multi-faceted approach, combining a thorough understanding of the synthetic process, the application of advanced analytical techniques for identification and quantification, and the implementation of robust control strategies, is essential for successful drug development and regulatory compliance. This in-depth guide provides a framework for researchers and scientists to navigate the complexities of impurity profiling in the pharmaceutical industry.

References

-

Anagrelide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

ICH. (2006). ICH Q3B(R2) Impurities in new drug products. European Medicines Agency. Retrieved January 21, 2026, from [Link]

- Jain, A., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

-

LookChem. (n.d.). Production Method of Anagrelide hydrochloride. Chempedia. Retrieved January 21, 2026, from [Link]

-

Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved January 21, 2026, from [Link]

- Reddy, G. S., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 139-150.

-

New Drug Approvals. (2018). Anagrelide アナグレリド. Retrieved January 21, 2026, from [Link]

-

European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved January 21, 2026, from [Link]

- Kumar, V., et al. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research, 3(1), 205-209.

-

GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved January 21, 2026, from [Link]

- Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722.

-

ResearchGate. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US8530651B2 - Process for the preparation of anagrelide and analogues.

-

ResearchGate. (n.d.). Summary of forced degradation experiments. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP1700859A2 - Method for the manufacture of anagrelide.

-

ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved January 21, 2026, from [Link]

-

International Journal of Pharmaceutical & Biological Archives. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US6388073B1 - Method for the manufacture of anagrelide.

- Google Patents. (n.d.). CN107903217A - A kind of preparation method of anagrelide impurity B.

-

Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Anagrelide. Retrieved January 21, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. Retrieved January 21, 2026, from [Link]

Sources

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jpionline.org [jpionline.org]

- 5. jocpr.com [jocpr.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. Production Method of Anagrelide hydrochloride - Chempedia - LookChem [lookchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 10. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 11. veeprho.com [veeprho.com]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Stability and Degradation Profile of Acetoxy-Anagrelide

An in-depth technical guide on the stability and degradation profile of -Acetoxy Anagrelide, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the stability and degradation characteristics of Acetoxy-Anagrelide, a critical derivative and potential impurity of the platelet-reducing agent, Anagrelide. Our focus is to deliver field-proven insights and robust methodologies essential for the development, manufacturing, and quality control of Anagrelide-related compounds.

Introduction: The Significance of Anagrelide and Its Derivatives

Anagrelide is a potent oral agent used for the treatment of essential thrombocythemia and other myeloproliferative disorders characterized by excessive platelet production.[1][2][3] It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets.[1][3] Given its therapeutic importance, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount.